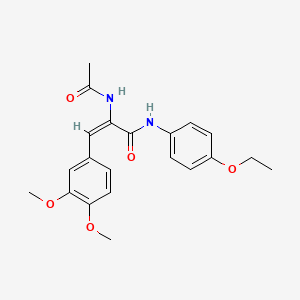
(E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide” is a chemical compound that has gained significant importance. It’s a hybrid compound of chalcone-salicylate .
Synthesis Analysis
The compound has been successfully synthesized using a linker mode approach under reflux condition . The structure of the compound has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .Molecular Structure Analysis
The molecular structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The compound has been studied in silico using computational approaches (molecular docking and MD simulation) .Physical And Chemical Properties Analysis
The molecular formula of the compound is C21H24N2O5 and its molecular weight is 384.432.Applications De Recherche Scientifique
Synthesis and X-Ray Crystallographic Studies
One research avenue involves the synthesis of derivatives like (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides, achieved through a one-pot reaction. These compounds' stereochemistry and structures were confirmed by X-ray diffraction and various spectroscopic methods, indicating their potential in scientific studies for understanding molecular structures and interactions (Bondock et al., 2014).
Potential Insecticidal Agents
Research on phenoxyacetamide derivatives, including some acrylamide derivatives, has shown promising insecticidal activity against the cotton leafworm, Spodoptera littoralis. This application could lead to the development of new agrochemicals for crop protection (Rashid et al., 2021).
Crystal Growth and Physicochemical Studies
The synthesis and crystal growth of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide through solid-state reactions have been studied, revealing insights into its physicochemical properties. Such research contributes to the knowledge base on the formation and characterization of new organic crystalline materials (Gupta et al., 2013).
Electrochromic and Conductive Properties
Novel aromatic polyamides with pendent dimethoxy-substituted triphenylamine units, synthesized from acrylamide derivatives, exhibit strong electrochromic properties. These materials, amorphous and soluble in organic solvents, could find applications in electronic displays and devices due to their thermal stability and UV-vis absorption bands (Chang & Liou, 2008).
Corrosion Inhibition
The corrosion inhibition behavior of chalcone derivatives, including acrylamide components, has been explored for mild steel in hydrochloric acid solutions. Such compounds have shown high inhibition activities, suggesting their potential use as corrosion inhibitors in industrial applications (Lgaz et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-5-28-17-9-7-16(8-10-17)23-21(25)18(22-14(2)24)12-15-6-11-19(26-3)20(13-15)27-4/h6-13H,5H2,1-4H3,(H,22,24)(H,23,25)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOHEEQNNPHUIH-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)OC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)OC)OC)/NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-acetamido-3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

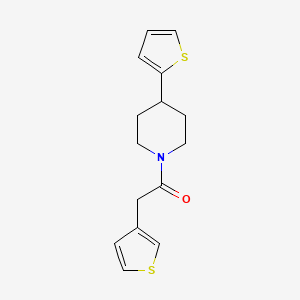
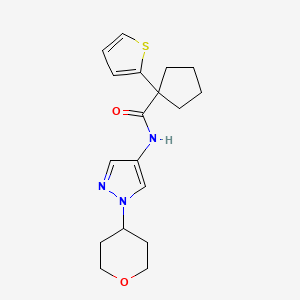
![4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2648601.png)
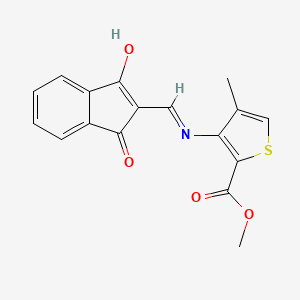

![N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2648605.png)
![4-(4-ethoxybenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2648606.png)

![7,7-Dimethylspiro[5,6-dihydro-1-benzofuran-4,2'-oxirane]](/img/structure/B2648610.png)


![3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2648613.png)
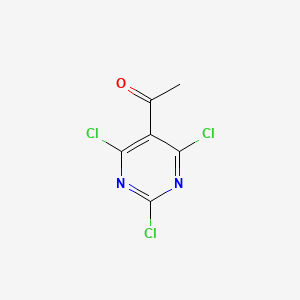
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2648616.png)